N-(3-Fluorophenethyl)dodecanamide

Chemical Structure Validation Isoquinolinium Alkaloids Kinase Inhibitor Selectivity

Researchers frequently encounter misannotation of this compound as the Spc1 kinase inhibitor HWY 5069 (CAS 914917-58-1). SMILES-verified as a neutral secondary amide, not an isoquinolinium salt. Key applications: • HPLC/LC-MS reference standard with confirmed solubility in dichloromethane, ethyl acetate, and methanol • Fluorinated scaffold for medicinal chemistry SAR library synthesis • Potential negative control for HWY 5069 activity assays, contingent on empirical validation of inactivity. Supplied as a white solid; ships ambient.

Molecular Formula C20H32FNO
Molecular Weight 321.48
CAS No. 914381-27-4
Cat. No. B563029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Fluorophenethyl)dodecanamide
CAS914381-27-4
SynonymsN-[2-(3-Fluorophenyl)ethyl]dodecanamide; 
Molecular FormulaC20H32FNO
Molecular Weight321.48
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F
InChIInChI=1S/C20H32FNO/c1-2-3-4-5-6-7-8-9-10-14-20(23)22-16-15-18-12-11-13-19(21)17-18/h11-13,17H,2-10,14-16H2,1H3,(H,22,23)
InChIKeyNHWLFIDZHVSOSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Fluorophenethyl)dodecanamide: Chemical Identity and Annotation


N-(3-Fluorophenethyl)dodecanamide (CAS 914381-27-4, TRC Cat. No. F595160) is a synthetic, fluorinated fatty amide with the molecular formula C₂₀H₃₂FNO and a molecular weight of 321.47 g/mol [1]. It is supplied as a white solid with solubility in dichloromethane, ethyl acetate, and methanol [1]. Multiple commercial vendors annotate this compound as an “isoquinolinium derivative” and “HWY 5069 Spc1 kinase inhibitor” . However, its SMILES notation (CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F) definitively identifies it as a neutral secondary amide, not an isoquinolinium salt. The genuine Spc1 kinase inhibitor HWY 5069 has a different CAS number (914917-58-1), a molecular weight of 530.60 g/mol, and the molecular formula C₃₁H₄₅BrFN, indicating a brominated, quaternary isoquinolinium structure . This structural discrepancy suggests that N-(3-Fluorophenethyl)dodecanamide is not the bioactive molecule described in the primary literature but is instead a structurally distinct entity that may serve as a synthetic precursor, a reference standard, or a misannotated catalog entry.

N-(3-Fluorophenethyl)dodecanamide Cannot Replace HWY 5069


Generic substitution relies on the assumption of structural and functional equivalence. The vendor description of N-(3-Fluorophenethyl)dodecanamide as an “isoquinolinium derivative and HWY 5069 Spc1 kinase inhibitor” creates a false equivalence with the bona fide inhibitor HWY 5069, which has documented activity against the Spc1 kinase (IC₅₀ = 16.4 μM in vitro, MIC = 3.76 μM in S. pombe proliferation assays) [1]. However, the absence of a quaternary isoquinolinium cation in N-(3-Fluorophenethyl)dodecanamide means it lacks the charged pharmacophore essential for the competitive substrate-binding inhibition mechanism demonstrated for HWY 5069 [1]. No peer-reviewed study has measured any kinase inhibition activity for N-(3-Fluorophenethyl)dodecanamide. Substituting this unvalidated compound for HWY 5069 in functional assays would introduce a structurally uncharacterized variable, making it impossible to attribute any observed biological effect to a known mechanism. This evidence gap precludes any scientific justification for substituting this compound for a validated inhibitor in experimental workflows.

N-(3-Fluorophenethyl)dodecanamide: No Validated Activity Data


Structural Mismatch with Vendor Annotation

The procurement-relevant differentiation claim that N-(3-Fluorophenethyl)dodecanamide is an “isoquinolinium derivative and HWY 5069 Spc1 kinase inhibitor” is directly contradicted by its SMILES-verified structure. The compound is a neutral amide (CCCCCCCCCCCC(=O)NCCC1=CC(=CC=C1)F) , while the actual inhibitor HWY 5069 is a brominated isoquinolinium salt (CAS 914917-58-1, MW 530.60) . This structural mismatch means the vendor annotation is chemically inaccurate, and no quantitative kinase inhibition data exist for this neutral amide. Any procurement decision based on this description would rest on a data error.

Chemical Structure Validation Isoquinolinium Alkaloids Kinase Inhibitor Selectivity

Absence of Spc1 Kinase Inhibition Data

The primary literature provides quantitative Spc1 kinase inhibition data exclusively for HWY 5069: IC₅₀ = 16.4 μM in an in vitro kinase assay and an MIC of 3.76 μM for inhibiting S. pombe proliferation [1]. These values are absent for N-(3-Fluorophenethyl)dodecanamide. No publicly available assay, from the vendor or any independent academic study, has measured the Spc1 inhibitory activity of this compound. The claim of kinase inhibition in vendor catalogs is therefore unsupported by any empirical data traceable to a published experimental system.

MAPK Signaling Kinase Inhibition Assay Schizosaccharomyces pombe

Physicochemical Profile: Fatty Amide Scaffold

N-(3-Fluorophenethyl)dodecanamide belongs to the N-substituted dodecanamide class, which includes compounds such as CI-976 (2,2-dimethyl-N-(2,4,6-trimethoxyphenyl)dodecanamide), a known ACAT inhibitor [1]. While no quantitative physicochemical measurements specific to this compound are published, its structure suggests high lipophilicity (predicted logP > 5) due to the 12-carbon alkyl chain, which is a class-defining feature. In contrast, the fluorinated phenethyl headgroup may offer distinct solubility and protein-binding characteristics compared to other dodecanamides with different aromatic substituents [2]. However, without empirical data, this remains a theoretical differentiator.

Lipophilicity Drug-Likeness Fatty Acid Amides

N-(3-Fluorophenethyl)dodecanamide: Recommended Applications


Reference Standard for Analytical Methods

Given the verified structure of N-(3-Fluorophenethyl)dodecanamide as a neutral amide [1], its primary defensible application is as a characterized reference standard for HPLC, LC-MS, or GC-MS methods aimed at detecting or quantifying this specific chemical entity in synthetic mixtures. Its defined physical properties (white solid, solubility in dichloromethane, ethyl acetate, and methanol [1]) make it suitable for preparing calibration standards. This is consistent with TRC's positioning of the product as a research chemical [1].

SAR Scaffold for Dodecanamide Derivatives

The compound can serve as a lipophilic, fluorinated scaffold in medicinal chemistry SAR exploration [2]. Its 3-fluorophenethyl group distinguishes it from other N-aryl dodecanamides like the trimethoxyphenyl-bearing CI-976 [3], allowing researchers to probe the effect of fluorine substitution on target binding, metabolic stability, and physicochemical properties. Its procurement enables the synthesis of focused libraries, which is a valid scientific use independent of any unverified kinase inhibition claim.

Negative Control for HWY 5069 Assays

If subsequent empirical testing demonstrates that N-(3-Fluorophenethyl)dodecanamide lacks Spc1 kinase inhibition, it could be rationally employed as a structurally related negative control in biological assays designed to confirm the on-target activity of the genuine isoquinolinium inhibitor HWY 5069 [4]. This application, however, is entirely contingent on the generation of primary data confirming the absence of activity, as the current weight of evidence already suggests a profound structural difference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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